molecular formula C14H16O3 B3384861 Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate CAS No. 5803-71-4

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B3384861
CAS No.: 5803-71-4
M. Wt: 232.27 g/mol
InChI Key: FSFBUINHZSBSIG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system that is partially hydrogenated, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate typically involves the esterification of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid.

    Reduction: 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the partially hydrogenated naphthalene ring and the keto-ester functional group. These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Properties

IUPAC Name

ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFBUINHZSBSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate
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